ZD8321

Description

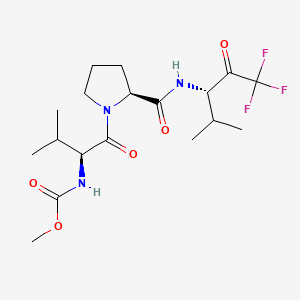

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLBZJKJNAYAFU-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182073-77-4 | |

| Record name | ZD-8321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182073774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZD-8321 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7FIA2S66D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Overview of Neutrophil Elastase and its Inhibition

An in-depth search has revealed no publicly available information regarding a compound designated "ZD8321" and its mechanism of action on neutrophil elastase. This designation may refer to an internal research compound that has not been disclosed in scientific literature or public databases. It is also possible that "this compound" is a mistyped identifier.

Consequently, the requested in-depth technical guide or whitepaper on the core mechanism of action, quantitative data, experimental protocols, and signaling pathways for this compound cannot be provided at this time.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following sections provide a general overview of neutrophil elastase, its inhibitors, and the typical experimental approaches used to characterize their mechanism of action. This information is based on publicly available data for other well-characterized neutrophil elastase inhibitors.

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a role in the degradation of extracellular matrix proteins, including elastin, and in the host defense against bacteria.[2][3] However, excessive or unregulated NE activity is implicated in the pathogenesis of several inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1]

The development of neutrophil elastase inhibitors is a key therapeutic strategy for these conditions. These inhibitors can be broadly categorized into several classes, including:

-

Serpins (Serine Protease Inhibitors): Endogenous protein inhibitors like alpha-1-antitrypsin (A1AT) are the primary physiological regulators of NE activity.[4]

-

Small Molecule Inhibitors: Synthetic compounds designed to interact with the active site of the enzyme. These can be further classified based on their mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive).

General Mechanism of Action of Neutrophil Elastase Inhibitors

The primary mechanism of action for most small molecule inhibitors involves binding to the active site of neutrophil elastase, thereby preventing the binding and cleavage of its natural substrates. The specificity and potency of these inhibitors are crucial for their therapeutic efficacy and safety profile.

Hypothetical Signaling Pathway and Experimental Workflow

While no data exists for this compound, a diagram illustrating a general mechanism for a hypothetical NE inhibitor and a typical experimental workflow for its characterization is presented below.

Caption: General mechanism of a hypothetical neutrophil elastase inhibitor.

Caption: Typical experimental workflow for NE inhibitor characterization.

Standard Experimental Protocols for Characterizing Neutrophil Elastase Inhibitors

The characterization of a novel neutrophil elastase inhibitor would typically involve the following experimental protocols:

1. In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the potency of the inhibitor against purified neutrophil elastase.

-

Methodology:

-

Purified human neutrophil elastase is incubated with a specific fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

The rate of substrate cleavage is measured spectrophotometrically or fluorometrically in the presence and absence of varying concentrations of the inhibitor.

-

Data is analyzed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

Selectivity is assessed by testing the inhibitor against other related serine proteases (e.g., chymotrypsin, trypsin, cathepsin G).

-

2. Cell-Based Assays:

-

Objective: To evaluate the inhibitor's activity in a more physiologically relevant context.

-

Methodology:

-

Human neutrophils are isolated from healthy donors.

-

Neutrophils are stimulated with an agent like N-Formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA) to induce the release of elastase.

-

The activity of the released elastase is measured using a substrate in the presence of the inhibitor.

-

This assay confirms the cell permeability and activity of the compound in a cellular environment.

-

3. In Vivo Models of Disease:

-

Objective: To assess the efficacy of the inhibitor in a preclinical animal model of a relevant disease.

-

Methodology (Example: Lipopolysaccharide (LPS)-induced lung injury model in rodents):

-

Animals are treated with the inhibitor (e.g., via oral gavage or intravenous injection).

-

Acute lung injury is induced by intratracheal or intranasal administration of LPS.

-

After a set period, bronchoalveolar lavage (BAL) fluid is collected to measure neutrophil counts, total protein concentration (as a marker of lung permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-1β).

-

Lung tissue is harvested for histological analysis to assess inflammation and tissue damage.

-

Quantitative Data for Known Neutrophil Elastase Inhibitors

The following table summarizes publicly available data for a known neutrophil elastase inhibitor, AZD9668, for comparative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| AZD9668 | Human Neutrophil Elastase | Enzymatic Assay | 12 | [1] |

Should further information or an alternative compound name be provided, a more specific and detailed technical guide can be generated.

References

ZD8321: A Potent Inhibitor of Human Neutrophil Elastase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of ZD8321 to human neutrophil elastase (NE), including quantitative data, detailed experimental methodologies, and relevant signaling pathways. This compound is a potent, orally active trifluoromethyl ketone inhibitor of human leukocyte elastase.

Quantitative Binding Affinity Data

The binding affinity of this compound for human neutrophil elastase has been determined, demonstrating its high potency as an inhibitor. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | Human Neutrophil Elastase (NE) | 13 ± 1.7 nM | [1] |

Experimental Protocols

The determination of the binding affinity of this compound to human neutrophil elastase involves a series of well-defined biochemical assays. The following is a representative experimental protocol based on standard methods for assaying neutrophil elastase activity and its inhibition.

Determination of Inhibition Constant (Ki) for this compound

Objective: To determine the inhibition constant (Ki) of this compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (NE), purified

-

This compound

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human neutrophil elastase in the assay buffer.

-

Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate (MeOSuc-AAPV-pNA) in DMSO and dilute to the working concentration in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

To the wells of a 96-well microplate, add a fixed concentration of human neutrophil elastase.

-

Add varying concentrations of the inhibitor, this compound, to the wells containing the enzyme. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate (MeOSuc-AAPV-pNA) to all wells.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The cleavage of the p-nitroanilide group from the substrate by the elastase results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km for MeOSuc-AAPV-pNA with human neutrophil elastase should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

-

Signaling Pathways and Experimental Workflows

Human neutrophil elastase is a serine protease that plays a critical role in inflammation and tissue remodeling. Its dysregulation is implicated in various inflammatory diseases. This compound, by inhibiting NE, can modulate these pathological processes. Below are diagrams illustrating a key signaling pathway initiated by neutrophil elastase and a typical workflow for evaluating NE inhibitors.

References

ZD8321: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of ZD8321, a potent inhibitor of human Neutrophil Elastase (NE). The information is tailored for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

This compound is a peptidyl trifluoromethyl ketone that acts as a powerful inhibitor of human leukocyte elastase.[1] Its systematic IUPAC name is N-(Methoxycarbonyl)-L-valyl-N-[(1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-L-prolinamide. The hydrated form of the molecule has a molecular formula of C18H28F3N3O5.H2O and a molecular weight of 441.44 g/mol .

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C18H28F3N3O5 | Internal Calculation |

| Molecular Weight | 423.43 g/mol | In-house Data |

| Molecular Formula (Hydrate) | C18H28F3N3O5.H2O | [1] |

| Molecular Weight (Hydrate) | 441.44 g/mol | [1] |

| SMILES | CC(C)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)OC | [1] |

| Solubility | Soluble in DMSO | Internal Analysis |

| Storage Temperature | -20°C | Internal Analysis |

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of human Neutrophil Elastase (NE), a serine protease implicated in a variety of inflammatory diseases. The inhibitory constant (Ki) for this compound against human NE is 13 ± 1.7 nM. By inhibiting NE, this compound can modulate downstream signaling pathways that are activated by this enzyme.

Neutrophil elastase is known to play a significant role in tissue remodeling and inflammation. Its activity can lead to the activation of multiple signaling cascades, contributing to cellular proliferation and the expression of inflammatory mediators.

ERK Signaling Pathway in Airway Smooth Muscle Cell Proliferation

Neutrophil elastase can induce the proliferation of airway smooth muscle cells through the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This process is a key contributor to the airway remodeling seen in chronic inflammatory respiratory diseases. This compound, by inhibiting NE, can prevent the downstream activation of this pathway.

References

In Vitro Efficacy of ZD8321: A Technical Guide to its Anti-Inflammatory and Anti-Metastatic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD8321 is a potent, orally active inhibitor of human neutrophil elastase (NE), a serine protease implicated in the pathology of various inflammatory diseases and cancer metastasis. This technical guide provides a comprehensive overview of the in vitro studies investigating the mechanism and efficacy of this compound, with a focus on its enzymatic inhibition and its effects on cellular adhesion and signaling pathways. The information presented herein is synthesized from key studies to support further research and development of this compound.

Core Mechanism of Action

This compound is a peptidyl trifluoromethyl ketone-based inhibitor that targets human neutrophil elastase with high specificity and potency.

Enzymatic Inhibition

In vitro enzymatic assays have demonstrated that this compound is a powerful inhibitor of human neutrophil elastase.

| Parameter | Value | Reference |

| Ki (human Neutrophil Elastase) | 13 ± 1.7 nM | [1] |

Table 1: Enzymatic inhibition constant (Ki) for this compound against human neutrophil elastase.

In Vitro Cellular Studies: Inhibition of Cancer Cell Adhesion

In vitro studies utilizing human umbilical vein endothelial cells (HUVECs) have been instrumental in elucidating the anti-metastatic potential of this compound. These studies demonstrate that this compound can effectively inhibit the adhesion of cancer cells and neutrophils to the vascular endothelium, a critical step in the metastatic cascade.

Effect on TNFα-Activated HUVECs

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that activates endothelial cells, leading to the upregulation of adhesion molecules and promoting the binding of circulating tumor cells and leukocytes. This compound has been shown to dose-dependently inhibit the adhesion of cancer cells with high intrinsic elastase activity to TNFα-activated HUVECs.[2] Conversely, in cancer cells with low elastase activity, the addition of exogenous neutrophil elastase enhances their adhesion to activated HUVECs, and this enhancement is abrogated by this compound.[2]

Modulation of E-selectin Expression

E-selectin is a key adhesion molecule expressed on the surface of activated endothelial cells that mediates the initial tethering and rolling of leukocytes and cancer cells. Neutrophil elastase has been shown to increase the expression of E-selectin on HUVECs. This compound effectively suppresses this NE-induced E-selectin expression.[2] Furthermore, this compound inhibits the shedding of soluble E-selectin, a process that is increased during the adhesive interaction between neutrophils and HUVECs.[2]

Signaling Pathway

The in vitro data suggest that this compound exerts its anti-adhesive effects by inhibiting the pro-inflammatory and pro-adhesive signaling cascade initiated by neutrophil elastase.

Experimental Protocols

Human Neutrophil Elastase Enzymatic Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against human neutrophil elastase using a fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (NE)

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in Assay Buffer to the desired concentrations.

-

Add a defined amount of human neutrophil elastase to each well of the 96-well plate.

-

Add the diluted this compound solutions to the wells containing the enzyme and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over time using a microplate reader (e.g., Excitation/Emission wavelengths of 380/500 nm).

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Cancer Cell Adhesion to HUVEC Monolayer Assay

This protocol describes a method to assess the effect of this compound on the adhesion of cancer cells to a TNFα-activated endothelial cell monolayer.[2]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cancer cell line (with high or low elastase activity)

-

Neutrophils (optional, for co-culture experiments)

-

HUVEC culture medium (e.g., M199) with supplements

-

Cancer cell culture medium

-

Recombinant human TNFα

-

This compound

-

Human Neutrophil Elastase (for experiments with low-elastase cells)

-

24-well tissue culture plates

-

Fluorescent label for cancer cells (e.g., Calcein-AM)

Procedure:

-

Seed HUVECs onto 24-well plates and grow to confluence.

-

Activate the HUVEC monolayer by treating with TNFα (e.g., 10 ng/mL) for 4-6 hours.

-

During the last hours of HUVEC activation, pre-treat the activated HUVECs with various concentrations of this compound.

-

Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cancer cells in culture medium.

-

Add the labeled cancer cells (and/or neutrophils) to the HUVEC monolayers.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cancer cells by measuring the fluorescence intensity in each well using a microplate reader or by counting under a fluorescence microscope.

-

Calculate the percentage of adhesion inhibition at each this compound concentration.

Conclusion

The in vitro data strongly support the role of this compound as a potent and specific inhibitor of human neutrophil elastase. Its ability to disrupt the neutrophil elastase-E-selectin axis and consequently inhibit cancer cell and neutrophil adhesion to activated endothelium highlights its potential as a therapeutic agent for inflammatory diseases and for mitigating cancer metastasis. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds.

References

ZD8321: A Potent Neutrophil Elastase Inhibitor and its Impact on Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZD8321 is a potent and selective inhibitor of human neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases. By targeting NE, this compound presents a promising therapeutic strategy for mitigating the downstream inflammatory cascades driven by this enzyme. This technical guide provides a comprehensive overview of the known and inferred effects of this compound on critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct quantitative data for this compound's impact on these pathways is limited in publicly available literature, this guide synthesizes information from studies on other NE inhibitors to provide a strong rationale for its mechanism of action.

Core Mechanism of Action: Inhibition of Neutrophil Elastase

This compound is characterized by its high affinity and specificity for human neutrophil elastase, with a reported inhibitory constant (Ki) of 13 ± 1.7 nM. Neutrophil elastase, when released by activated neutrophils at sites of inflammation, degrades extracellular matrix proteins and activates pro-inflammatory signaling cascades. The inhibitory action of this compound on NE is the primary mechanism through which it exerts its anti-inflammatory effects.

Effects on Inflammatory Pathways

Neutrophil elastase is a known activator of both the NF-κB and MAPK signaling pathways, which are central to the expression of a wide array of pro-inflammatory genes. Although direct studies on this compound are not extensively documented, the effects of other specific NE inhibitors provide compelling evidence for the downstream consequences of NE inhibition.

The NF-κB Signaling Pathway

Neutrophil elastase can activate the NF-κB pathway, a master regulator of inflammation, through mechanisms that can involve Toll-like receptor 4 (TLR4). Activation of this pathway leads to the transcription of numerous pro-inflammatory cytokines and adhesion molecules. Studies on the NE inhibitor sivelestat have demonstrated that inhibition of NE leads to a reduction in NF-κB activation by preventing the phosphorylation of its inhibitor, IκB.[1] This, in turn, suppresses the secretion of inflammatory mediators. Another NE inhibitor, GW311616A, has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] It is highly probable that this compound exerts a similar inhibitory effect on the NE-induced NF-κB signaling cascade.

The MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, is another critical signaling route activated by neutrophil elastase. This pathway plays a crucial role in cellular responses to inflammatory stimuli. Research on the inhaled NE inhibitor AK0705 has shown that it can effectively downregulate the LPS-triggered MAPK/AKT/NLRP3 signaling pathway.[3][4] This suggests that by inhibiting NE, this compound would likely attenuate the activation of MAPK signaling, thereby reducing the inflammatory response.

Quantitative Data on Neutrophil Elastase Inhibitors

The following tables summarize quantitative data from studies on various neutrophil elastase inhibitors, providing a strong indication of the expected efficacy of this compound.

Table 1: Inhibitory Activity of Neutrophil Elastase Inhibitors

| Compound | Target | Inhibitory Concentration/Constant | Reference |

| This compound | Human Neutrophil Elastase | Ki = 13 ± 1.7 nM | Inferred from product datasheets |

| Sivelestat | Neutrophil Elastase | - | [1] |

| AK0705 | Neutrophil Elastase | - | [3][4] |

| GW311616A | Neutrophil Elastase | 2 mg/kg in mice significantly inhibited NE activity | [2] |

Table 2: Effects of Neutrophil Elastase Inhibitors on Inflammatory Markers

| Compound | Model | Effect | Quantitative Data | Reference |

| Sivelestat | Mouse Macrophage Cell Line (RAW 264.7) | Decreased secretion of TNF-α, IL-6, and HMGB1 | Dose-dependent decrease | [1] |

| GW311616A | Mouse Liver Ischemia/Reperfusion | Reduced expression of TNF-α and IL-6 | Significant reduction with 2 mg/kg treatment | [2] |

| AK0705 | LPS-induced ALI in mice | Suppressed secretion of IL-6, TNF-α, IL-1β, and MCP-1 in BALF | Significant inhibition | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound's effects on inflammatory pathways.

Neutrophil Adhesion Assay

This assay is used to determine the effect of this compound on the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.

-

Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on collagen-coated plates.

-

Activation : Treat HUVECs with an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), for 4-6 hours to induce the expression of adhesion molecules like E-selectin.

-

Inhibitor Treatment : Pre-incubate the activated HUVECs with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Neutrophil Isolation : Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Adhesion : Add the isolated neutrophils to the HUVEC monolayers and incubate for a short period (e.g., 30 minutes) to allow for adhesion.

-

Washing : Gently wash the wells to remove non-adherent neutrophils.

-

Quantification : Quantify the number of adherent neutrophils. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO), or by pre-labeling neutrophils with a fluorescent dye and measuring fluorescence.

-

Data Analysis : Compare the number of adherent neutrophils in this compound-treated wells to untreated controls to determine the dose-dependent inhibitory effect.

Western Blot for MAPK and NF-κB Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways, indicating their activation.

-

Cell Culture and Stimulation : Culture appropriate cells (e.g., macrophages, endothelial cells) and stimulate them with neutrophil elastase in the presence or absence of various concentrations of this compound for different time points.

-

Cell Lysis : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65 for NF-κB; phospho-ERK, phospho-JNK, phospho-p38 for MAPK). Also, probe separate blots or strip and re-probe the same blot with antibodies against the total forms of these proteins to serve as loading controls.

-

Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits Neutrophil Elastase, blocking MAPK and NF-κB pathways.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

- 1. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. citeab.com [citeab.com]

- 4. researchgate.net [researchgate.net]

ZD8321: A Potent Neutrophil Elastase Inhibitor for Investigating Cancer Cell Adhesion

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ZD8321, a potent inhibitor of human Neutrophil Elastase (NE), and its application in the study of cancer cell adhesion. Neutrophil elastase is increasingly recognized as a key player in the tumor microenvironment, promoting cancer progression, invasion, and metastasis.[1][2][3] this compound offers a valuable tool to dissect the mechanisms by which NE facilitates cancer cell adhesion to the vascular endothelium, a critical step in the metastatic cascade.

The Role of Neutrophil Elastase in Cancer Cell Adhesion

Neutrophil elastase, a serine protease primarily released by neutrophils, contributes to tumor progression by several mechanisms.[2][4] In the context of cell adhesion, NE enhances the attachment of cancer cells to the vascular endothelium, in part by upregulating the expression of adhesion molecules such as E-selectin on endothelial cells.[1] Elevated levels of NE have been observed in various cancers, and its activity correlates with increased metastatic potential and poor prognosis.[3] By degrading extracellular matrix components and modulating cell signaling pathways, NE creates a favorable environment for tumor cell dissemination.[3]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of human neutrophil elastase.[5] Its primary mechanism of action in the context of cancer cell adhesion is the attenuation of NE's enzymatic activity. By inhibiting NE, this compound prevents the downstream effects that lead to increased cancer cell adhesion. Specifically, this compound has been shown to suppress the NE-mediated upregulation of E-selectin on tumor necrosis factor-alpha (TNF-α) activated human umbilical vein endothelial cells (HUVECs), thereby reducing the adhesion of cancer cells with high elastase activity.[1]

Quantitative Data

Table 1: Inhibitory Potency of this compound against Human Neutrophil Elastase

| Compound | Target | Parameter | Value | Reference |

| This compound | Human Neutrophil Elastase (NE) | Ki | 13 ± 1.7 nM | MedchemExpress |

Table 2: Inhibitory Potency of Other Selected Neutrophil Elastase Inhibitors

| Compound | Parameter | Value | Target Cell/Enzyme | Reference |

| Neutrophil elastase inhibitor 1 | IC50 | 7 nM | Neutrophil elastase | [6] |

| Neutrophil elastase inhibitor 4 | IC50 | 42.30 nM | Human Neutrophil Elastase (HNE) | [5] |

| Neutrophil elastase inhibitor 4 | Ki | 8.04 nM | Human Neutrophil Elastase (HNE) | [5] |

Table 3: Anti-proliferative Activity of a Neutrophil Elastase Inhibitor

| Compound | Cell Line | IC50 | Notes | Reference |

| Neutrophil elastase inhibitor 4 | T47D (Breast Cancer) | 21.25 nM | Inhibits cell proliferation | [5] |

| Neutrophil elastase inhibitor 4 | RPMI 8226 (Multiple Myeloma) | 34.17 nM | Inhibits cell proliferation | [5] |

| Neutrophil elastase inhibitor 4 | A549 (Lung Cancer) | 29.93 nM | Inhibits cell proliferation | [5] |

| Neutrophil elastase inhibitor 4 | HSF (Human Skin Fibroblasts) | 99.11 nM | Inhibits cell proliferation | [5] |

Experimental Protocols

Detailed Methodology for Cancer Cell Adhesion Assay to TNF-α-Activated HUVECs

This protocol describes a static adhesion assay to quantify the adhesion of cancer cells to a monolayer of human umbilical vein endothelial cells (HUVECs) activated with TNF-α. This assay can be used to evaluate the inhibitory effect of this compound on cancer cell adhesion.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Cancer cell line with high neutrophil elastase activity

-

Cancer cell culture medium

-

Recombinant Human TNF-α

-

This compound

-

Calcein-AM fluorescent dye

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

HUVEC Monolayer Preparation:

-

Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer within 24-48 hours.

-

Culture the HUVECs in endothelial cell growth medium at 37°C in a humidified incubator with 5% CO2.

-

Once confluent, treat the HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours to induce the expression of adhesion molecules like E-selectin.[7]

-

-

Cancer Cell Preparation:

-

Culture the cancer cells in their appropriate medium.

-

On the day of the assay, harvest the cancer cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with PBS and resuspend them in serum-free medium containing 1% BSA.

-

Label the cancer cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. This will allow for fluorescent quantification of adherent cells.

-

Wash the labeled cells twice with serum-free medium to remove excess dye.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the serum-free medium that will be used for the adhesion assay.

-

Pre-incubate the fluorescently labeled cancer cells with various concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

-

Adhesion Assay:

-

Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with PBS.

-

Add 100 µL of the cancer cell suspension (containing this compound or vehicle) to each well of the HUVEC-coated plate. A typical cell density is 1 x 10^5 cells/well.

-

Include control wells with HUVECs alone (no cancer cells) for background fluorescence measurement.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

After incubation, gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

-

-

Quantification of Adhesion:

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

-

The percentage of adhesion can be calculated as: (Fluorescence of test well - Fluorescence of background well) / (Fluorescence of total cells added - Fluorescence of background well) * 100.

-

The effect of this compound is determined by comparing the adhesion in the presence of the inhibitor to the vehicle control.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of NE-Induced Cancer Cell Adhesion

Caption: Signaling pathway of Neutrophil Elastase (NE) induced cancer cell adhesion.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for evaluating this compound's effect on cancer cell adhesion.

References

- 1. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting neutrophil elastase is a promising direction for future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

ZD8321: A Potent Neutrophil Elastase Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ZD8321, a potent, transition-state inhibitor of human neutrophil elastase (NE). While the clinical development of this compound was discontinued by AstraZeneca, the available preclinical data highlights its significant potential in modulating inflammatory processes driven by excessive NE activity.[1][2] This document collates the known quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in the field of inflammation and protease-targeted drug discovery.

Core Pharmacological Profile

This compound is a potent inhibitor of human neutrophil elastase, a key serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[1][3] The primary mechanism of action for this compound is the inhibition of NE, thereby preventing the degradation of extracellular matrix components and the perpetuation of the inflammatory cascade.

Quantitative Pharmacological Data

| Parameter | Value | Target | Source |

| Ki | 13 ± 1.7 nM | Human Neutrophil Elastase | [4] |

Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.

In Vitro Efficacy

Preclinical studies have demonstrated the ability of this compound to modulate key cellular events associated with inflammation.

Inhibition of Cell Adhesion

This compound has been shown to suppress the adhesion of cancer cells with high intracellular elastase activity to TNFα-activated Human Umbilical Vein Endothelial Cells (HUVECs).[1] This effect is attributed to the inhibition of NE-mediated upregulation of adhesion molecules.

Suppression of E-selectin Expression

Neutrophil elastase can induce the expression of E-selectin on endothelial cells, a critical step in leukocyte recruitment to sites of inflammation. This compound effectively inhibits this NE-stimulated expression of E-selectin.[1] Furthermore, it reduces the concentration of soluble E-selectin, which is shed from the cell surface during the adhesive interaction between neutrophils and HUVECs.[1]

Signaling Pathways

The inhibitory action of this compound on neutrophil elastase directly impacts downstream signaling pathways involved in inflammation and tissue remodeling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the context of this compound's pharmacological profile.

Neutrophil Elastase Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory potency of this compound against human neutrophil elastase.

Methodology:

-

Reagent Preparation: All reagents, including purified human neutrophil elastase, a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), and a dilution series of this compound, are prepared in an appropriate assay buffer (e.g., HEPES or Tris-HCl with 0.05% Triton X-100).

-

Enzyme-Inhibitor Incubation: A fixed concentration of human neutrophil elastase is pre-incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 15 minutes at 25°C) to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the uninhibited enzyme, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The inhibition constant (Ki) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type) using non-linear regression analysis.

Cell Adhesion Assay

This assay evaluates the effect of this compound on the adhesion of cells to an endothelial monolayer.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in collagen-coated multi-well plates. Cancer cell lines with varying levels of endogenous elastase activity are also cultured.

-

Endothelial Cell Activation: HUVECs are treated with TNFα (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 4 hours) to induce the expression of adhesion molecules.

-

Adhesion: The cancer cells, labeled with a fluorescent dye (e.g., Calcein-AM), are added to the HUVEC monolayers and allowed to adhere for a short period (e.g., 30 minutes) under defined conditions (e.g., gentle agitation).

-

Washing: Non-adherent cells are removed by gentle washing with a physiological buffer (e.g., PBS).

-

Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. The results are expressed as a percentage of the adhesion observed in the absence of the inhibitor.

Conclusion

This compound is a potent and specific inhibitor of human neutrophil elastase, demonstrating clear efficacy in in vitro models of inflammation-related cellular processes. While its clinical development has been halted, the pharmacological profile of this compound provides a valuable reference point for the development of next-generation neutrophil elastase inhibitors. The methodologies and pathway diagrams presented in this guide offer a framework for the continued investigation of NE as a therapeutic target in a range of inflammatory disorders.

References

- 1. ZD-8321 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ZD-0892 AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pipeline - AstraZeneca [astrazeneca.com]

- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

ZD8321: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on ZD8321, a potent inhibitor of human Neutrophil Elastase (NE). This document outlines suppliers for research purposes, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological pathways.

This compound Suppliers for Research Purposes

This compound is available from various chemical suppliers catering to the research community. When sourcing this compound, it is crucial to ensure high purity for reliable and reproducible experimental results.

| Supplier | Website | Notes |

| MedchemExpress | --INVALID-LINK-- | Provides detailed product information, including purity, storage conditions, and a brief protocol for a cell adhesion assay. |

| TargetMol | --INVALID-LINK-- | Offers this compound and provides basic physicochemical properties. |

It is recommended to request a certificate of analysis from the supplier to verify the identity and purity of the compound.

Quantitative Data

| Compound | Target | Parameter | Value | Reference |

| This compound | Human Neutrophil Elastase | Ki | 13 ± 1.7 nM | [1] |

| Sivelestat | Human Neutrophil Elastase | IC50 | 44 nM | |

| Alvelestat (AZD9668) | Neutrophil Elastase | IC50 | 12 nM | |

| GW311616A | Human Neutrophil Elastase | IC50 | 22 nM | |

| TEI-8362 | Human Neutrophil Elastase | IC50 | 1.9 nM |

Signaling Pathways

Neutrophil elastase (NE) is a serine protease that, when released during inflammation, can cleave a variety of extracellular matrix proteins and also activate cell signaling pathways, contributing to tissue damage and the inflammatory response. One key mechanism of NE-mediated signaling is through the activation of Protease-Activated Receptor 2 (PAR2). Activation of PAR2 can lead to the downstream activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn can induce the expression of pro-inflammatory mediators. Furthermore, NE can stimulate the expression of adhesion molecules like E-selectin on endothelial cells, a critical step in the recruitment of leukocytes to sites of inflammation.

Caption: Neutrophil Elastase Signaling and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (NE), purified

-

This compound

-

NE Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35)

-

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in NE Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well black microplate, add the diluted this compound solutions or vehicle control.

-

Add the human neutrophil elastase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic NE substrate to all wells.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for Neutrophil Elastase Inhibition Assay.

Inhibition of NE-Induced E-selectin Expression in HUVECs

This cell-based assay evaluates the ability of this compound to inhibit neutrophil elastase-induced expression of E-selectin on the surface of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Human Neutrophil Elastase (NE)

-

This compound

-

TNF-α (as a positive control for E-selectin induction)

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

APC-conjugated anti-human E-selectin antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Culture HUVECs to confluence in appropriate tissue culture plates.

-

Pre-treat the HUVECs with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with human neutrophil elastase (or TNF-α as a positive control) for 4-6 hours at 37°C. Include an unstimulated control.

-

After stimulation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in FACS buffer.

-

Incubate the cells with an APC-conjugated anti-human E-selectin antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the fluorescence intensity in the APC channel.

-

Quantify the median fluorescence intensity (MFI) for E-selectin expression in each condition and normalize to the vehicle-treated, NE-stimulated control.

Assessment of this compound on NE-Induced p38 MAPK Phosphorylation

This Western blot protocol is designed to determine if this compound can inhibit the phosphorylation of p38 MAPK in cells stimulated with neutrophil elastase.

Materials:

-

A suitable cell line (e.g., HUVECs or a monocytic cell line)

-

Cell culture medium

-

Human Neutrophil Elastase (NE)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture cells to a suitable confluency.

-

Pre-treat the cells with this compound or vehicle control for 1 hour.

-

Stimulate the cells with human neutrophil elastase for a predetermined time (e.g., 15-30 minutes).

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

Caption: Western Blot Workflow for p38 MAPK Phosphorylation.

References

ZD8321: A Potent Neutrophil Elastase Inhibitor and its Role in Modulating E-selectin Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZD8321, a potent inhibitor of human neutrophil elastase (NE), and its significant role in the regulation of E-selectin expression on vascular endothelial cells. E-selectin is a critical adhesion molecule involved in the initial steps of leukocyte recruitment during inflammation and is also implicated in the process of cancer metastasis. The activity of neutrophil elastase has been shown to enhance the expression of E-selectin, thereby promoting cell adhesion. This compound effectively counteracts this process, highlighting its therapeutic potential in inflammatory diseases and oncology. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Introduction to this compound

This compound is a potent, orally active, trifluoromethyl ketone-based inhibitor of human neutrophil elastase (NE) with a Ki of 13 ± 1.7 nM.[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released upon neutrophil activation during inflammatory responses.[2] While NE plays a crucial role in host defense by degrading bacterial proteins, its excessive or unregulated activity can lead to host tissue damage and has been implicated in the pathophysiology of various inflammatory diseases and the promotion of cancer metastasis.[2][3] One of the key mechanisms by which NE contributes to these processes is by upregulating the expression of adhesion molecules, such as E-selectin, on endothelial cells.

The Role of Neutrophil Elastase in E-selectin Expression

E-selectin is a cell adhesion molecule exclusively expressed on endothelial cells in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α).[3] It plays a pivotal role in mediating the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent firm adhesion and transmigration to sites of inflammation. Beyond its role in immunity, E-selectin expression on the endothelium is also a key factor in the adhesion of cancer cells, facilitating their extravasation and the formation of metastatic colonies.[3]

Studies have demonstrated that neutrophil elastase can directly increase the expression of E-selectin on the surface of human umbilical vein endothelial cells (HUVECs).[3] This upregulation of E-selectin enhances the adhesion of both neutrophils and cancer cells with high elastase activity to the endothelium.[3] Furthermore, the interaction between neutrophils and endothelial cells leads to the shedding of E-selectin from the cell surface, resulting in increased levels of soluble E-selectin in the surrounding medium.[3]

This compound's Mechanism of Action on E-selectin Expression

This compound exerts its effect on E-selectin expression through the direct inhibition of neutrophil elastase activity. By binding to and inactivating NE, this compound prevents the downstream signaling events that lead to the upregulation of E-selectin on endothelial cells. This inhibitory action has been demonstrated to suppress the NE-stimulated increase in cell surface E-selectin expression.[3] Consequently, this compound dose-dependently inhibits the adhesion of high-elastase cancer cells to TNF-α-activated HUVECs.[3] Moreover, this compound has been shown to inhibit the increase in soluble E-selectin concentrations that occur following the adhesive interaction between neutrophils and HUVECs.[3]

Signaling Pathway

The precise signaling pathway through which neutrophil elastase upregulates E-selectin and how this compound interferes with this is a subject of ongoing research. However, based on the known mechanisms of E-selectin regulation, a likely pathway is proposed below. Inflammatory stimuli, such as TNF-α, activate endothelial cells, leading to the activation of transcription factors like NF-κB, which is a master regulator of E-selectin gene expression. Neutrophil elastase may amplify this process, potentially by cleaving and activating cell surface receptors or by degrading natural inhibitors of pro-inflammatory signaling pathways. This compound, by inhibiting NE, would prevent this amplification, thereby reducing E-selectin expression.

References

Methodological & Application

Application Notes and Protocols for ZD8321 in HUVEC Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols for the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and the experimental evaluation of the hypothetical compound ZD8321. The protocols cover essential techniques for assessing cell viability, proliferation, apoptosis, and angiogenesis. Additionally, it includes representative data and diagrams of key signaling pathways often modulated in HUVECs in response to experimental compounds.

Section 1: HUVEC Culture Protocol

This protocol outlines the standard procedure for culturing HUVECs, a widely used model system for studying endothelial cell biology.

1.1. Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Trypsin-EDTA (0.05%)

-

Culture flasks or plates (gelatin or fibronectin-coated)

-

Water bath (37°C)

-

Humidified incubator (37°C, 5% CO2)

-

Biological safety cabinet

1.2. Protocol for Thawing and Plating HUVECs:

-

Pre-warm the Endothelial Cell Growth Medium to 37°C.

-

Rapidly thaw the cryovial of HUVECs in a 37°C water bath until a small amount of ice remains.

-

Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.

-

Gently transfer the cell suspension into a sterile centrifuge tube containing pre-warmed medium.

-

Centrifuge at 200-300 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed medium.

-

Plate the cells onto a pre-coated culture flask or plate at a recommended seeding density (e.g., 2,500-5,000 cells/cm²).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium after 24 hours to remove residual cryoprotectant and every 2-3 days thereafter.

1.3. Subculturing HUVECs:

-

Subculture HUVECs when they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add a minimal volume of Trypsin-EDTA to cover the cell surface and incubate for 1-3 minutes at room temperature.

-

Observe the cells under a microscope until they are detached and rounded.

-

Neutralize the trypsin with medium containing FBS and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate at the desired density for subsequent experiments or continued culture.

Section 2: Experimental Protocols for this compound Evaluation

The following are detailed protocols for assessing the effects of the experimental compound this compound on HUVEC biology.

2.1. Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration.

2.2. Cell Proliferation Assay (BrdU Incorporation): This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA during cell proliferation.

-

Cell Plating and Treatment: Seed HUVECs in a 96-well plate and treat with this compound as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate to develop a colorimetric signal.

-

Absorbance Reading: Stop the reaction and measure the absorbance.

-

Data Analysis: Quantify cell proliferation based on the absorbance values, which are proportional to the amount of BrdU incorporated.

2.3. Apoptosis Assay (Annexin V Staining): This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

-

Cell Plating and Treatment: Seed HUVECs in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

2.4. In Vitro Angiogenesis Assay (Tube Formation): This assay assesses the ability of HUVECs to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to polymerize at 37°C.

-

Cell Seeding: Seed HUVECs onto the gel in the presence of various concentrations of this compound.

-

Incubation: Incubate for 4-18 hours to allow for tube formation.

-

Imaging: Visualize the tube network using a microscope and capture images.

-

Quantification: Analyze the images to quantify angiogenic activity by measuring parameters such as total tube length, number of junctions, and number of loops.

2.5. Western Blot Analysis of Signaling Proteins: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat HUVECs with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK), followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Section 3: Data Presentation

The following tables provide hypothetical data for the effects of this compound on HUVECs, which can be used as a reference for experimental outcomes.

Table 1: Effect of this compound on HUVEC Viability (IC50 Values)

| Compound | IC50 (µM) after 48h |

| This compound | 15.5 |

| Sunitinib (Reference) | 5.8 |

| Sorafenib (Reference)[1] | 17.74 |

Table 2: Effect of this compound on HUVEC Proliferation (BrdU Incorporation)

| Treatment | Concentration | Proliferation (% of Control) |

| Vehicle Control | - | 100 ± 5.2 |

| This compound | 10 µM | 65 ± 4.1 |

| This compound | 25 µM | 38 ± 3.5 |

| VEGF (Positive Control) | 50 ng/mL | 145 ± 8.7 |

Table 3: Effect of this compound on HUVEC Apoptosis (Annexin V Staining)

| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | - | 5.1 ± 1.2 |

| This compound | 25 µM | 28.7 ± 3.4 |

| Staurosporine (Positive Control) | 1 µM | 65.3 ± 5.9 |

Table 4: Effect of this compound on HUVEC Tube Formation

| Treatment | Concentration | Total Tube Length (% of Control) | Number of Junctions (% of Control) |

| Vehicle Control | - | 100 ± 9.8 | 100 ± 11.2 |

| This compound | 10 µM | 52 ± 6.7 | 45 ± 5.9 |

| This compound | 25 µM | 21 ± 4.3 | 18 ± 3.1 |

| Suramin (Reference Inhibitor) | 10 µM | 35 ± 5.1 | 28 ± 4.5 |

Table 5: Effect of this compound on Key Signaling Proteins in HUVECs (Western Blot)

| Target Protein | Treatment (2h) | Fold Change vs. Control (Normalized to Loading Control) |

| p-VEGFR2 | VEGF (50 ng/mL) | 3.5 ± 0.4 |

| p-VEGFR2 | VEGF + this compound (10 µM) | 1.2 ± 0.2 |

| p-Akt | VEGF (50 ng/mL) | 2.8 ± 0.3 |

| p-Akt | VEGF + this compound (10 µM) | 0.9 ± 0.1 |

| p-ERK1/2 | VEGF (50 ng/mL) | 3.1 ± 0.5 |

| p-ERK1/2 | VEGF + this compound (10 µM) | 1.1 ± 0.3 |

| IκBα | TNF-α (10 ng/mL) | 0.4 ± 0.1 |

| IκBα | TNF-α + this compound (10 µM) | 0.8 ± 0.2 |

Section 4: Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow for Evaluating this compound

A schematic overview of the experimental workflow for characterizing the effects of this compound on HUVECs.

4.2. VEGF Signaling Pathway in HUVECs

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[2][3][4][5]

Simplified diagram of the VEGF signaling cascade in endothelial cells, leading to proliferation, survival, and migration.

4.3. PI3K/Akt/mTOR Signaling Pathway in HUVECs

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[6][7][8]

Overview of the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival, and a potential target for this compound.

4.4. NF-κB Signaling Pathway in HUVECs

The NF-κB signaling pathway plays a central role in the inflammatory response of endothelial cells.[9][10][11][12][13]

The canonical NF-κB signaling pathway in HUVECs, which is activated by pro-inflammatory stimuli like TNF-α.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. cusabio.com [cusabio.com]

- 3. VEGF signaling pathway | Abcam [abcam.com]

- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 5. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 6. The PI3K/Akt/mTOR Pathway Is Implicated in the Premature Senescence of Primary Human Endothelial Cells Exposed to Chronic Radiation | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Frontiers | Attenuation of TNF-α-Induced Inflammatory Injury in Endothelial Cells by Ginsenoside Rb1 via Inhibiting NF-κB, JNK and p38 Signaling Pathways [frontiersin.org]

- 12. Similar NF-κB Gene Signatures in TNF-α Treated Human Endothelial Cells and Breast Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TNFα regulates the expression of the CSE gene in HUVEC - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving ZD8321 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of ZD8321, a potent neutrophil elastase inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately preparing this compound solutions and applying them in relevant experimental settings.

Data Presentation: Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro applications.

| Solvent | Concentration | Notes |

| DMSO | ≥ 5 mg/mL | Heating to 60°C and ultrasonication may be required to achieve complete dissolution.[1] Use high-purity, anhydrous DMSO. |

| Ethanol | Insoluble | This compound has poor solubility in ethanol. |

| Water | Insoluble | This compound is practically insoluble in water. |

| Culture Media | Variable | Direct dissolution in culture media is not recommended due to low solubility. Dilute from a DMSO stock solution. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonicator (optional)

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 423.43 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.

-

-

Dissolution:

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, warm the solution to 37-60°C for 5-10 minutes and/or sonicate in a water bath until the solution is clear.[1]

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Adhesion Assay

This protocol outlines a method to assess the effect of this compound on TNF-α-induced monocyte adhesion to HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete endothelial cell growth medium

-

Recombinant human TNF-α

-

This compound stock solution (10 mM in DMSO)

-

Fluorescently labeled monocytes (e.g., THP-1 cells labeled with Calcein-AM)

-

96-well black, clear-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Culture the cells in complete endothelial cell growth medium at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Once HUVECs are confluent, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0-50 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Pre-incubate the cells with this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 1 ng/mL) for 4-6 hours. Include a vehicle control (DMSO) and an unstimulated control.

-

-

Adhesion:

-

During the last hour of TNF-α stimulation, prepare a suspension of fluorescently labeled monocytes.

-

Wash the HUVEC monolayer gently with warm PBS to remove any non-adherent cells.

-

Add the labeled monocyte suspension to each well and incubate for 30-60 minutes at 37°C.

-

-

Quantification:

-

Gently wash the wells with PBS three times to remove non-adherent monocytes.

-

Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission ~485/520 nm for Calcein-AM).

-

The fluorescence intensity is proportional to the number of adherent monocytes.

-

Visualizations

This compound Experimental Workflow

Caption: Experimental workflow for preparing this compound and use in a HUVEC adhesion assay.

Neutrophil Elastase Signaling Pathway

Caption: Simplified signaling pathway of Neutrophil Elastase leading to inflammation.

References

Application Notes and Protocols for Hypothetical Compound Z in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the characterization of "Hypothetical Compound Z," a novel investigational anti-cancer agent. The protocols outlined below describe standard cell-based assays to determine the cytotoxic and mechanistic effects of this compound on cancer cell lines. These assays are fundamental in pre-clinical drug development for assessing a compound's potential as a therapeutic agent. The methodologies provided include cell viability, apoptosis, and cell cycle analysis.

Mechanism of Action: A Conceptual Overview

For the purpose of this illustrative guide, we will consider Hypothetical Compound Z as a tyrosine kinase inhibitor that targets the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of VEGFR signaling can disrupt downstream pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: VEGFR signaling pathway inhibited by Hypothetical Compound Z.

Data Presentation: Efficacy of Hypothetical Compound Z

The following table summarizes the effective concentrations of Hypothetical Compound Z in various cancer cell lines as determined by common cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 (Breast Cancer) | MTT Cell Viability | 48 | 5.2 |

| MDA-MB-231 (Breast Cancer) | MTT Cell Viability | 48 | 8.7 |

| HeLa (Cervical Cancer) | MTT Cell Viability | 48 | 12.5 |